molecular formula C14H11F3N2 B3039798 N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline CAS No. 133671-36-0

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline

Cat. No.: B3039798
CAS No.: 133671-36-0
M. Wt: 264.25 g/mol
InChI Key: PFQDYOQNGKUCPA-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline typically involves the condensation reaction between 2-(trifluoromethyl)aniline and 2-acetylpyridine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{2-(trifluoromethyl)aniline} + \text{2-acetylpyridine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(1-pyridin-2-ylethyl)-2-(trifluoromethyl)aniline.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-pyridin-2-ylethylidene)-2-methyl aniline
  • N-(1-pyridin-2-ylethylidene)-2-chloro aniline
  • N-(1-pyridin-2-ylethylidene)-2-bromo aniline

Uniqueness

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

1-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c1-10(12-7-4-5-9-18-12)19-13-8-3-2-6-11(13)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQDYOQNGKUCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Reactant of Route 3
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Reactant of Route 4
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Reactant of Route 5
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Reactant of Route 6
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline

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